BMS-187308 - 153624-15-8

BMS-187308

Catalog Number: EVT-262907
CAS Number: 153624-15-8
Molecular Formula: C21H25N3O3S
Molecular Weight: 399.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-187308 is an endothelin-A (ETA) selective antagonist.
Overview

BMS-187308 is a synthetic compound that belongs to a class of molecules known for their potential therapeutic applications, particularly in the treatment of various diseases. It has garnered attention due to its unique pharmacological properties and mechanisms of action. This compound is primarily classified as an inhibitor, specifically targeting certain receptor systems in the body.

Source

BMS-187308 was developed by Bristol-Myers Squibb, a global biopharmaceutical company known for its innovative research and development in pharmaceuticals. The compound has been investigated in preclinical and clinical studies for its efficacy in treating conditions such as cancer and other diseases.

Classification

BMS-187308 is classified under the category of small molecule inhibitors. These compounds are characterized by their low molecular weight and ability to modulate biological processes by interacting with specific proteins or receptors within cells.

Synthesis Analysis

Methods

The synthesis of BMS-187308 involves several steps that utilize standard organic chemistry techniques. The initial synthetic route typically begins with commercially available starting materials, which undergo a series of reactions including:

  1. Coupling Reactions: To form the core structure of the compound.
  2. Functional Group Modifications: Such as alkylation or acylation to introduce specific functional groups that enhance biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical Details

The synthesis may include advanced techniques such as:

  • Solid-phase synthesis: To facilitate the rapid assembly of complex molecules.
  • Use of protecting groups: To prevent unwanted reactions at specific functional sites during multi-step synthesis.
Molecular Structure Analysis

Structure

BMS-187308 has a well-defined molecular structure that can be represented by its chemical formula, which includes multiple rings and functional groups that contribute to its activity. The precise three-dimensional arrangement of atoms is critical for its interaction with biological targets.

Data

The molecular weight of BMS-187308 is approximately 400 Da, and it features several key functional groups that enhance its solubility and binding affinity to target receptors. The compound's stereochemistry plays a significant role in its pharmacological properties.

Chemical Reactions Analysis

Reactions

BMS-187308 undergoes various chemical reactions, primarily involving:

  1. Receptor Binding: The compound interacts with specific receptors, leading to downstream signaling effects.
  2. Metabolic Transformations: In vivo, BMS-187308 may be subject to metabolic processes that alter its structure and activity.

Technical Details

The kinetics of these reactions can be studied using techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Mass Spectrometry: To identify metabolic products and confirm structural integrity.
Mechanism of Action

Process

The mechanism of action for BMS-187308 involves selective inhibition of targeted receptors, which can lead to:

  • Altered Signal Transduction: Disruption of pathways involved in cell proliferation or survival.
  • Induction of Apoptosis: Triggering programmed cell death in malignant cells.

Data

Studies have shown that BMS-187308 exhibits high selectivity for its target receptors, resulting in minimal off-target effects, which is beneficial for reducing side effects in therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

BMS-187308 is characterized by:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited water solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with biological targets without undergoing non-specific interactions.

Relevant data from stability studies indicate that BMS-187308 maintains its integrity over extended periods when stored properly.

Applications

BMS-187308 has potential applications in various scientific fields, including:

  • Pharmaceutical Development: As a lead compound for developing new therapies targeting specific diseases.
  • Research: Utilized in studies aimed at understanding receptor signaling pathways and drug interactions.
  • Clinical Trials: Investigated for efficacy and safety in treating conditions such as cancer, where targeted therapies are crucial for patient outcomes.
Introduction to BMS-187308 as a Pharmacological Agent

BMS-187308 (2'-Amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)[1,1'-biphenyl]-2-sulfonamide) represents a structurally optimized biphenylsulfonamide endothelin antagonist developed during the 1990s through rational drug design approaches. This compound emerged from systematic structure-activity relationship (SAR) studies aimed at improving receptor binding affinity and oral bioavailability within the biphenylsulfonamide chemical class. BMS-187308 specifically inhibits endothelin-1 (ET-1) binding to ETA receptors with nanomolar affinity (Ki = 0.13 nM), demonstrating approximately 1,000-fold selectivity for ETA over ETB receptors in radioligand binding assays [5]. Its pharmacological profile as a potent, orally active antagonist positioned it as an important research tool for investigating endothelin-mediated physiological processes, particularly in cardiovascular and renal pathophysiology. While not commercialized for clinical use, BMS-187308 provided critical insights into endothelin receptor pharmacology and informed the development of subsequent endothelin receptor antagonists (ERAs) [1] [5].

Historical Context of Endothelin Receptor Antagonism in Drug Discovery

The discovery of endothelin-1 (ET-1) in 1988 marked a pivotal advancement in understanding vasoactive peptide biology. ET-1 was identified as the most potent endogenous vasoconstrictor known, with additional roles in cell proliferation, fibrosis, and inflammation [3] [7]. This discovery immediately established the endothelin pathway as a compelling target for cardiovascular and renal therapeutics. Early peptide-based antagonists (e.g., BQ-123) provided proof-of-concept for endothelin receptor blockade but suffered from poor oral bioavailability and metabolic instability, limiting their therapeutic utility [4].

The 1990s witnessed intensive efforts to develop orally bioavailable small molecule antagonists. Bosentan (Tracleer®), a dual ETA/ETB antagonist approved in 2001 for pulmonary arterial hypertension (PAH), validated endothelin receptors as druggable targets [7]. BMS-187308 emerged during this era as part of Bristol-Myers Squibb's research program focused on optimizing biphenylsulfonamide derivatives. It represented a significant chemical evolution from earlier leads like BMS-182874, featuring structural modifications that enhanced both receptor affinity and metabolic stability [5]. The development of BMS-187308 and related compounds coincided with growing recognition of ETA receptor selectivity as potentially advantageous for preserving ETB-mediated vasodilation and ET-1 clearance, while blocking ETA-mediated vasoconstriction and remodeling [4] [7].

Table 1: Key Milestones in Endothelin Receptor Antagonist Development

YearMilestoneSignificance
1988Discovery of Endothelin-1Identification of potent vasoconstrictive peptide
1992BQ-123 (Peptide Antagonist)First ETA-selective antagonist; proof-of-concept
1994Bosentan DiscoveryFirst orally active dual ERA
1998BMS-187308 CharacterizationOptimized biphenylsulfonamide with high ETA affinity and oral bioavailability
2001Bosentan Approval (PAH)First clinically approved ERA
2007Ambrisentan Approval (PAH)Selective ETA antagonist

Role of Biphenylsulfonamide Derivatives in Targeting GPCR Signaling Pathways

Biphenylsulfonamide derivatives, including BMS-187308, represent a privileged scaffold for targeting G protein-coupled receptors (GPCRs), specifically the endothelin receptors (ETA and ETB). These receptors belong to the Class A (rhodopsin-like) GPCR family, characterized by a canonical seven-transmembrane helix structure (7TM) connected by extracellular and intracellular loops [2] [6]. BMS-187308 exerts its antagonistic effects by binding within the orthosteric pocket formed by the transmembrane helices of the ETA receptor, thereby preventing endogenous ET-1 binding and subsequent receptor activation [5].

The molecular architecture of BMS-187308 is specifically engineered for optimal interaction with ETA. The biphenyl core provides a rigid hydrophobic framework, while the methylpropyl substituent at the 4'-position enhances affinity through interactions with hydrophobic subpockets within the transmembrane domain. The isoxazole ring and the sulfonamide group are critical for high-affinity binding, forming hydrogen bonds with key residues (e.g., Tyr^129, Lys^140) in the ETA receptor binding site [5]. This precise molecular recognition translates into potent inhibition of ET-1-induced signaling cascades. Upon ET-1 binding, the ETA receptor primarily couples to Gαq/11 proteins, activating phospholipase C-β (PLC-β). PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), collectively driving vasoconstriction and cellular proliferation. BMS-187308 effectively blocks this Gαq/11-mediated signaling pathway [3] [6].

SAR studies within the biphenylsulfonamide series demonstrated that minor structural alterations significantly impact potency and selectivity. For instance, replacing the 3,4-dimethylisoxazole of BMS-187308 with a 4,6-dimethylpyrimidine (as in BMS-207940) further increased ETA affinity [5]. These investigations underscored the sensitivity of the ETA receptor binding pocket to ligand modifications and guided the rational design of subsequent generations of antagonists.

Table 2: Structural Activity Relationship (SAR) of Key Biphenylsulfonamide Features in BMS-187308

Structural FeatureChemical RolePharmacological Impact
Biphenyl CoreRigid hydrophobic scaffoldOptimal spatial orientation for TM domain binding
4'-(2-Methylpropyl) GroupHydrophobic substituentEnhances affinity via hydrophobic subpocket interaction
3,4-DimethylisoxazoleHydrogen bond acceptorForms critical H-bonds with Tyr^129 and Lys^140
2'-Amino GroupHydrogen bond donorStabilizes sulfonamide conformation; influences selectivity
Sulfonamide LinkagePolar connectorKey interaction with receptor; affects solubility

Properties

CAS Number

153624-15-8

Product Name

BMS-187308

IUPAC Name

2-[2-amino-4-(2-methylpropyl)phenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C21H25N3O3S/c1-13(2)11-16-9-10-17(19(22)12-16)18-7-5-6-8-20(18)28(25,26)24-21-14(3)15(4)23-27-21/h5-10,12-13,24H,11,22H2,1-4H3

InChI Key

OZDIAVKCLFSBME-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N

Solubility

Soluble in DMSO, not in water

Synonyms

2'-amino-N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-methylpropyl)(1,1-biphenyl)-2-sulfonamide
BMS 187308
BMS-187308

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.